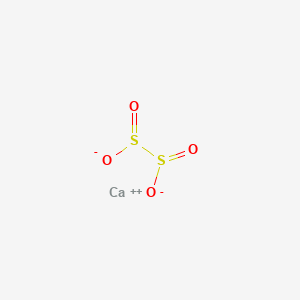
Calcium dithionite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calcium dithionite appears as a colorless or slightly yellow colored liquid with a strong sulfur odor. It is corrosive to skin and eyes and may be toxic by ingestion or inhalation.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Stability
Calcium dithionite is a reducing agent known for its ability to donate electrons in chemical reactions. It appears as a colorless to slightly yellow liquid with a strong sulfur odor and is corrosive to skin and eyes . Its stability can be affected by factors such as temperature and pH, necessitating careful handling and storage .
Groundwater Remediation
This compound has been effectively used in environmental remediation, particularly in the reduction of heavy metals like chromium (Cr(VI)) to less toxic forms (Cr(III)). A study demonstrated the application of dithionite in field experiments where it was injected into contaminated groundwater. The results indicated significant reductions in Cr(VI) concentrations, showcasing its effectiveness as a reductant in environmental cleanup efforts .
Case Study: Field Deployment of Dithionite
- Location: Contaminated groundwater site
- Objective: Reduce Cr(VI) levels
- Method: Injection of this compound into the groundwater
- Results: Significant reduction of Cr(VI) concentrations observed.
Soil Treatment
In soil treatment applications, this compound aids in enhancing soil properties by reducing metal oxides, thereby improving nutrient availability. Its application has been shown to increase the bioavailability of essential nutrients in contaminated soils, promoting healthier plant growth .
Textile Industry Applications
This compound is widely employed in the textile industry as a bleaching agent. It effectively removes color from fabrics and is particularly useful in vat dyeing processes. The compound's ability to stabilize solutions containing sodium dithionite enhances its usability in commercial textile operations .
Table: Textile Application Characteristics
| Property | Description |
|---|---|
| Stability | Requires controlled pH and temperature |
| Concentration | Solutions typically contain >13% sodium dithionite |
| Application Method | Used in bleaching and dyeing processes |
Chemical Synthesis Applications
This compound serves as a reducing agent in various chemical syntheses. Its application has been explored in the production of other chemicals and materials, particularly where electron transfer is essential. For instance, it has been used to enhance the whiteness of ground calcium carbonate by removing impurities through reduction reactions .
Case Study: Whiteness Improvement of Ground Calcium Carbonate
- Objective: Improve whiteness and remove impurities (Fe, Mn, Zn)
- Method: Treatment with sodium dithionite-sodium citrate-sulfuric acid
- Results: Enhanced whiteness observed, making it suitable for various industrial applications.
Eigenschaften
CAS-Nummer |
15512-36-4 |
|---|---|
Molekularformel |
CaO4S2 |
Molekulargewicht |
168.2 g/mol |
InChI |
InChI=1S/Ca.H2O4S2/c;1-5(2)6(3)4/h;(H,1,2)(H,3,4)/q+2;/p-2 |
InChI-Schlüssel |
CPMVCRMQKZREQQ-UHFFFAOYSA-L |
SMILES |
[O-]S(=O)S(=O)[O-].[Ca+2] |
Kanonische SMILES |
[O-]S(=O)S(=O)[O-].[Ca+2] |
Color/Form |
Colorless or slightly yellow colored liquid |
Key on ui other cas no. |
15512-36-4 |
Physikalische Beschreibung |
Calcium dithionite appears as a colorless or slightly yellow colored liquid with a strong sulfur odor. It is corrosive to skin and eyes and may be toxic by ingestion or inhalation. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















